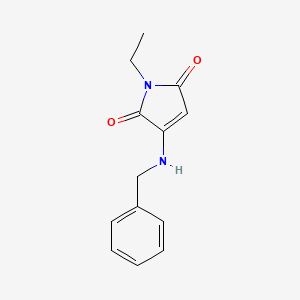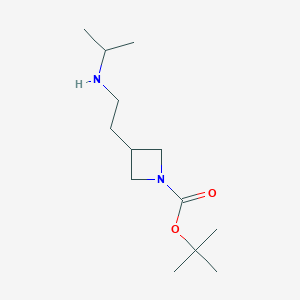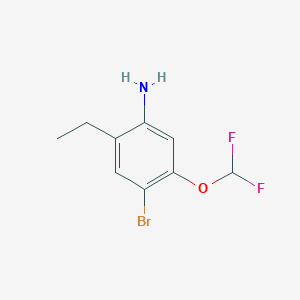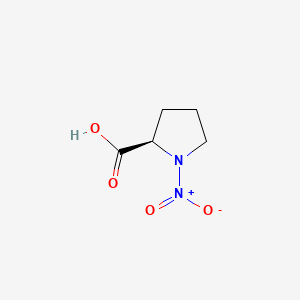
1-Nitro-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-D-proline is a derivative of the amino acid proline, where a nitro group is attached to the proline molecule. This compound is of significant interest due to its unique structural properties and potential applications in various fields of science and industry. The presence of the nitro group introduces distinct chemical reactivity, making it a valuable compound for synthetic and research purposes.
Méthodes De Préparation
The synthesis of 1-nitro-D-proline can be achieved through several methods. One common approach involves the nitration of D-proline using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent decomposition of the product .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Nitro-D-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives.
Applications De Recherche Scientifique
1-Nitro-D-proline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 1-nitro-D-proline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular redox homeostasis. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation, but its role in redox biology and enzyme catalysis is well-documented .
Comparaison Avec Des Composés Similaires
1-Nitro-D-proline can be compared with other nitro-substituted amino acids and proline derivatives:
1-Nitro-L-proline: Similar in structure but with different stereochemistry, leading to different biological activities.
Nitroarginine: Another nitro-substituted amino acid with distinct applications in nitric oxide research.
Proline derivatives: Various proline derivatives, such as hydroxyproline and fluoroproline, offer different reactivities and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
64693-50-1 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(2R)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
Clé InChI |
CSDIOFGVLSDOSG-SCSAIBSYSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
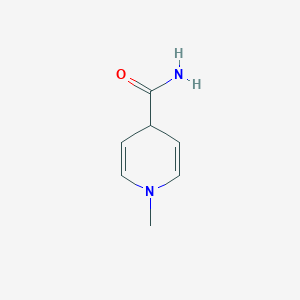
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
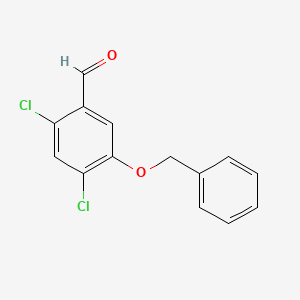
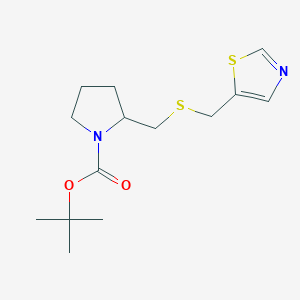
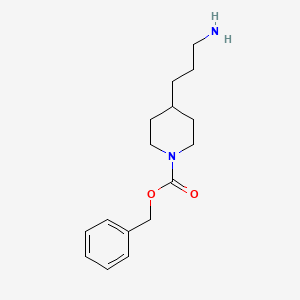
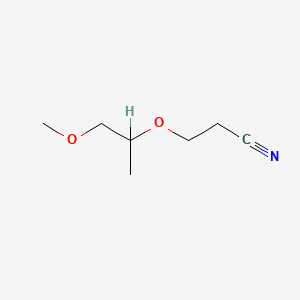
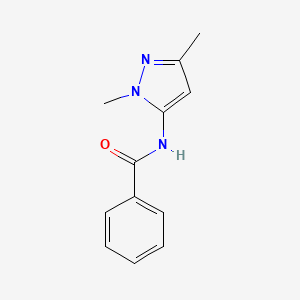
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
